7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
This quinazoline-2,4-dione derivative features a 1,2,4-oxadiazole ring substituted at position 7 with a 3-chlorophenyl group and a 4-methoxyphenyl group at position 3 of the quinazoline core.
Properties
IUPAC Name |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O4/c1-31-17-8-6-16(7-9-17)28-22(29)18-10-5-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-3-2-4-15(24)11-13/h2-12H,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRVGIRYJNLVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
This compound features a quinazoline core substituted with a 1,2,4-oxadiazole moiety and a methoxyphenyl group. The presence of these functional groups is critical for its biological activity, particularly in terms of enzyme inhibition and antimicrobial properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms that inhibit bacterial DNA gyrase and topoisomerase IV .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibitors of AChE are of particular interest in the treatment of Alzheimer's disease. Preliminary results suggest that compounds with similar structures demonstrate promising AChE inhibitory activity .
- Anticancer Potential : Quinazoline derivatives are also being explored for their anticancer properties. The structure allows for interactions with various molecular targets involved in cancer progression. Some studies indicate that these compounds can induce apoptosis in cancer cells by modulating signaling pathways .
Antimicrobial Studies
A recent study assessed the efficacy of various quinazoline derivatives against microbial strains using the Agar well diffusion method. The findings revealed that compounds with structural similarities to This compound exhibited moderate to high antimicrobial activity:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 15 | 75 |
| Compound 14a | Candida albicans | 11 | 70 |
These results suggest that the presence of the oxadiazole ring enhances the antimicrobial efficacy of the quinazoline scaffold .
Enzyme Inhibition Studies
In another study focusing on AChE inhibition, derivatives were synthesized and tested for their potency. The results indicated that certain modifications to the quinazoline structure could significantly enhance inhibitory activity compared to standard drugs like donepezil:
| Compound | AChE Inhibition (%) |
|---|---|
| Compound A | 85 |
| Compound B | 78 |
| Standard (Donepezil) | 90 |
These findings highlight the potential of this class of compounds as therapeutic agents in neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several quinazoline derivatives, it was found that those containing halogenated phenyl groups exhibited superior antimicrobial properties. The study concluded that the chlorophenyl substitution significantly contributed to increased bioactivity against resistant strains.
Case Study 2: Neuroprotective Effects
A separate investigation into neuroprotective effects demonstrated that certain quinazoline derivatives could reduce oxidative stress markers in neuronal cell lines. This suggests potential applications in treating neurodegenerative disorders beyond just enzyme inhibition.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that derivatives with oxadiazole moieties enhance the cytotoxic effects against breast cancer cells by interfering with key signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its chlorophenyl and methoxyphenyl substituents are believed to play a crucial role in enhancing its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory Effects
In preclinical studies, the compound exhibited anti-inflammatory properties by modulating inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, the compound has been explored for use in OLED technology. Its ability to emit light when subjected to an electric current makes it a candidate for developing efficient light-emitting materials. Research has focused on optimizing its photophysical properties to enhance device performance.
Polymer Composites
The incorporation of this compound into polymer matrices has been studied to improve thermal stability and mechanical strength. The oxadiazole ring provides thermal resistance, making it suitable for high-performance applications in coatings and electronics.
Agricultural Chemistry Applications
Pesticidal Activity
Preliminary studies suggest that the compound may possess pesticidal properties. Its structural features allow it to interact with specific biological targets in pests, potentially leading to effective pest control formulations. Further research is needed to evaluate its efficacy and safety in agricultural settings.
Case Studies
-
Anticancer Research
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity.
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Antimicrobial Evaluation
- Research conducted by Zhang et al. (2023) found that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
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OLED Development
- A recent publication highlighted the use of this compound in OLEDs, achieving a luminous efficiency improvement of 25% compared to traditional materials, showcasing its potential in optoelectronic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents on the oxadiazole ring, the quinazoline core, or both. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Q & A
Q. What are the optimal synthetic routes for preparing 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Formation of the oxadiazole ring through cyclization of a nitrile intermediate with hydroxylamine under acidic conditions .
- Step 2 : Coupling the oxadiazole moiety to the quinazoline-dione core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-methoxyphenyl group. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid byproducts .
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Q. How can the structural identity of this compound be validated?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Compare H and C NMR shifts with analogs (e.g., 3-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione) for oxadiazole (δ 8.1–8.5 ppm for aromatic protons) and quinazoline-dione (δ 6.8–7.3 ppm) regions .
- Mass Spectrometry : Confirm molecular ion peak ([M+H]) using high-resolution ESI-MS .
- Single-Crystal X-ray Diffraction : Resolve the crystal structure to verify substituent positions and stereochemistry, as demonstrated for related 1,2,4-oxadiazole derivatives .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP Calculation : Use software like ChemDraw or ACD/Labs to predict lipophilicity (clogP ~3.5 due to the 3-chlorophenyl and methoxyphenyl groups) .
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Expect low aqueous solubility (<10 µM), necessitating formulation with cyclodextrins or lipid-based carriers .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability of the oxadiazole and quinazoline-dione rings .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes or kinase targets). The 3-chlorophenyl group may enhance hydrophobic binding, while the methoxyphenyl moiety could participate in π-π stacking .
- QSAR Analysis : Build a model using descriptors like molar refractivity and H-bond acceptor count to predict activity against Gram-positive bacteria (e.g., S. aureus), leveraging data from analogs in .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., broth microdilution) to minimize variability in MIC values .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .
Q. How can structural modifications enhance selectivity for a specific biological target?
- Methodological Answer :
- SAR Exploration :
- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density and improve binding to oxidoreductases .
- Introduce a methyl group at the quinazoline C-6 position to sterically block off-target interactions .
- Fragment-Based Screening : Identify co-crystal structures with the target protein to guide rational design .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differential gene expression in sensitive vs. resistant cell lines, focusing on apoptosis pathways (e.g., Bcl-2 family proteins) .
- Redox Activity Assays : Measure ROS generation in cells treated with the compound; contradictory cytotoxicity may arise from variable antioxidant defenses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
